molecular formula C20H15BrN4O2 B2936414 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-07-2

2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2936414
CAS No.: 847388-07-2
M. Wt: 423.27
InChI Key: MJSQDVJDJRHQRP-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound featuring a bromo group, an imidazo[1,2-a]pyrimidinyl moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidinyl core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The bromo group is introduced through halogenation reactions, and the methoxyphenyl group is added via nucleophilic substitution reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, often involving precise temperature control, inert atmospheres, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The imidazo[1,2-a]pyrimidinyl core can be reduced to form a simpler heterocyclic structure.

  • Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Reduced imidazo[1,2-a]pyrimidinyl derivatives.

  • Substitution: : Substituted methoxyphenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential, possibly as an inhibitor for certain enzymes or receptors.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromo group and the imidazo[1,2-a]pyrimidinyl core Similar compounds might include other brominated benzamides or imidazo[1,2-a]pyrimidinyl derivatives

List of Similar Compounds

  • Brominated benzamides

  • Imidazo[1,2-a]pyrimidinyl derivatives

  • Methoxyphenyl derivatives

Properties

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQDVJDJRHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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